3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one
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Overview
Description
3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one, also known as MPPO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. MPPO is a white crystalline solid that is soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Piperidin-2-one derivatives serve as valuable building blocks in drug synthesis. Researchers have explored their potential for constructing bioactive molecules and medicines. Notably, 3-methylpiperidin-2-one contributes to the development of pharmaceutical intermediates . Its structural features make it a promising candidate for designing novel drugs targeting various diseases.
Mechanism of Action
Target of Action
It is known that piperidin-2-one derivatives, which include 3-[(3-methylpyridin-2-yl)oxy]piperidin-2-one, are versatile building blocks for the synthesis of a large variety of bioactive moieties . These compounds have been used in the synthesis of medicines to treat diseases like inflammatory bowel disease and neurodegenerative diseases .
Mode of Action
It is known that the introduction of substituents in piperidone derivatives can lead to the enantioselective synthesis of these compounds, which has become an active research area .
Biochemical Pathways
Piperidin-2-one is a versatile building block for the synthesis of piperidine and piperidone derivatives , which are known to affect a variety of biochemical pathways.
Result of Action
It is known that piperidin-2-one derivatives have been evaluated for their selective toxicity towards malignant cells and neoplasms .
properties
IUPAC Name |
3-(3-methylpyridin-2-yl)oxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-2-7-13-11(8)15-9-5-3-6-12-10(9)14/h2,4,7,9H,3,5-6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVONYXIXXNNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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